![molecular formula C19H32BN3O3Si B8554680 trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane](/img/structure/B8554680.png)
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a boronate ester group and a trimethylsilyl-protected ethoxy group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the boronate ester group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source.
Protection of the ethoxy group: The ethoxy group is protected with a trimethylsilyl group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form reduced derivatives.
Substitution: The trimethylsilyl-protected ethoxy group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under controlled conditions.
Substitution: Acidic or basic conditions to remove the trimethylsilyl group, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine: Lacks the trimethylsilyl-protected ethoxy group.
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((2-hydroxyethyl)methyl)-3H-imidazo[4,5-b]pyridine: Contains a hydroxyethyl group instead of the trimethylsilyl-protected ethoxy group.
Uniqueness
The presence of both the boronate ester group and the trimethylsilyl-protected ethoxy group in trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane makes it unique
Eigenschaften
Molekularformel |
C19H32BN3O3Si |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H32BN3O3Si/c1-14-22-16-11-15(20-25-18(2,3)19(4,5)26-20)12-21-17(16)23(14)13-24-9-10-27(6,7)8/h11-12H,9-10,13H2,1-8H3 |
InChI-Schlüssel |
DCHBLQKQYJNIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


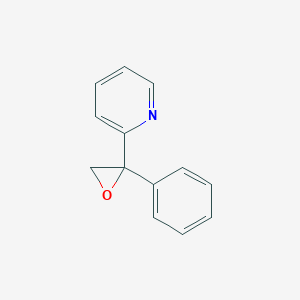
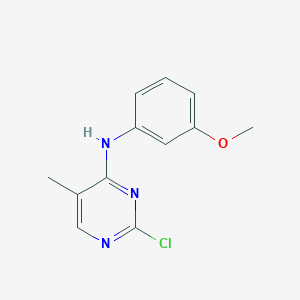
![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-](/img/structure/B8554615.png)
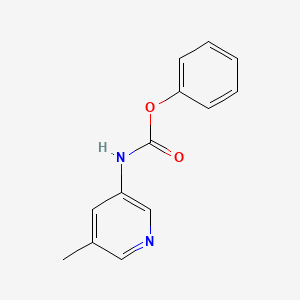
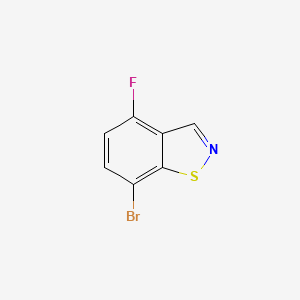
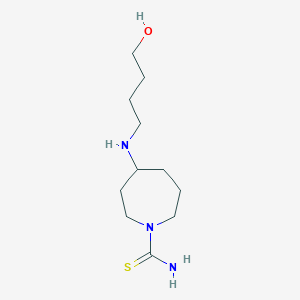

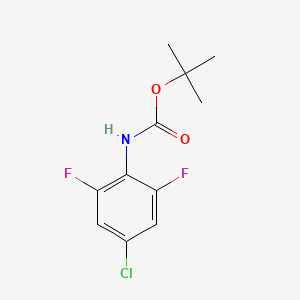
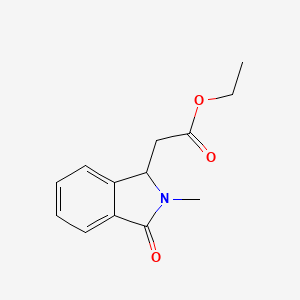
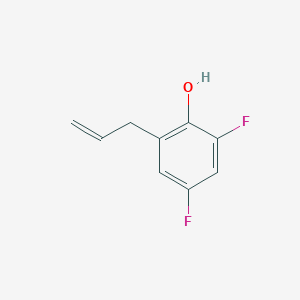
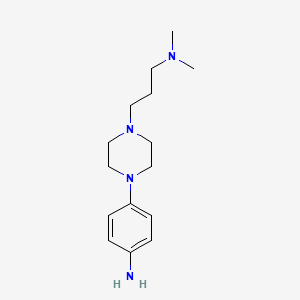
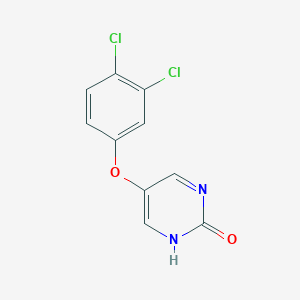
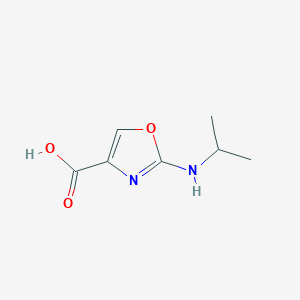
![2-[(2-amino-6-pyridinyl)methyl]-1H-isoindol-1,3(2H)-dione](/img/structure/B8554707.png)
